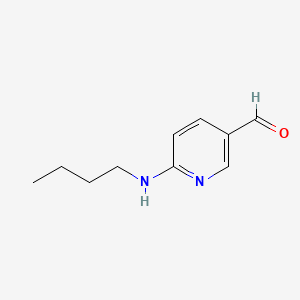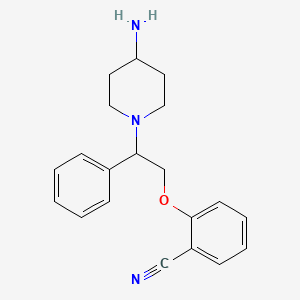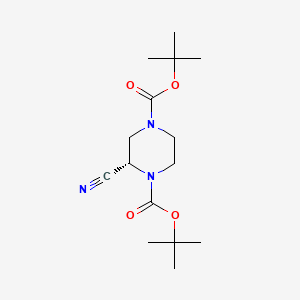
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Overview
Description
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, commonly known as Boc-L-2, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is extensively used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can be achieved through a multi-step process. The key steps involve the synthesis of 2-cyanopiperazine-1,4-dicarboxylic acid, which is then converted to the desired di-tert-butyl ester through esterification. The stereochemistry of the product can be controlled by using a chiral auxiliary in the esterification step.
Starting Materials
Di-tert-butyl malonate, 2-cyanopiperazine, Ethyl chloroformate, Triethylamine, Hydrochloric acid, Sodium hydroxide, Sodium carbonate, Methanol, Acetone, Ethyl acetate
Reaction
Step 1: Synthesis of 2-cyanopiperazine-1,4-dicarboxylic acid, - Dissolve 2-cyanopiperazine (10 g) in hydrochloric acid (100 mL) and heat at reflux for 6 hours., - Cool the reaction mixture to room temperature and slowly add sodium hydroxide (10 g) until the pH reaches 8., - Extract the product with ethyl acetate (3 x 50 mL) and dry the organic layer over sodium sulfate., - Concentrate the solution under reduced pressure to yield the crude product., - Dissolve the crude product in methanol (50 mL) and add sodium carbonate (5 g) to the solution., - Heat the solution at reflux for 2 hours and then cool to room temperature., - Filter the product and wash with methanol (2 x 25 mL) to yield the pure product (7.5 g, 75%)., Step 2: Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, - Dissolve 2-cyanopiperazine-1,4-dicarboxylic acid (5 g) in methanol (50 mL) and add triethylamine (6.5 g) and ethyl chloroformate (5.5 g) to the solution., - Stir the reaction mixture at room temperature for 30 minutes., - Add di-tert-butyl malonate (7.2 g) and a chiral auxiliary (e.g. (S)-(-)-1-phenylethylamine, 0.5 g) to the solution., - Heat the solution at reflux for 18 hours and then cool to room temperature., - Dilute the solution with acetone (50 mL) and filter the product., - Wash the product with acetone (2 x 25 mL) and dry under vacuum to yield the pure product (8.5 g, 70%).
Mechanism Of Action
The mechanism of action of Boc-L-2 is not well understood. However, it is believed that Boc-L-2 acts as an inhibitor of various enzymes, including proteases and kinases. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
Boc-L-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-L-2 has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, Boc-L-2 has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Boc-L-2 has several advantages for lab experiments. It is readily available and can be synthesized in high purity. It is also stable under various reaction conditions and can be easily handled. However, Boc-L-2 has some limitations for lab experiments. It is relatively expensive compared to other building blocks, and its synthesis requires the use of hazardous reagents such as di-tert-butyl dicarbonate and DCC.
Future Directions
There are several future directions for the use of Boc-L-2 in scientific research. One direction is the synthesis of novel protease inhibitors and anticancer drugs using Boc-L-2 as a building block. Another direction is the use of Boc-L-2 in the synthesis of peptidomimetics for drug discovery and development. Additionally, the development of new synthetic methods for Boc-L-2 and its derivatives can lead to the discovery of new biologically active compounds.
Scientific Research Applications
Boc-L-2 is extensively used in scientific research as a building block in the synthesis of various biologically active compounds. It is widely used in the synthesis of protease inhibitors, antimicrobial agents, and anticancer drugs. Boc-L-2 is also used in the synthesis of peptides and peptidomimetics, which are widely used in drug discovery and development.
properties
IUPAC Name |
ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705389 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
CAS RN |
1242267-80-6 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



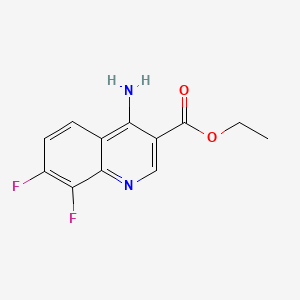
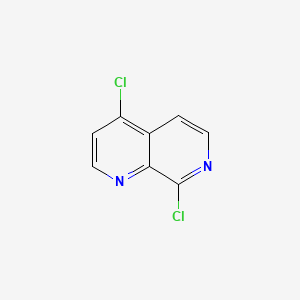
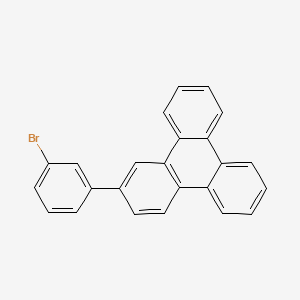
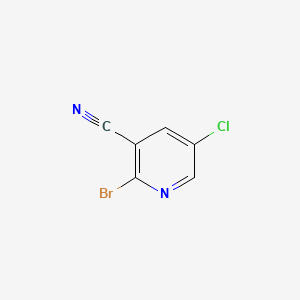
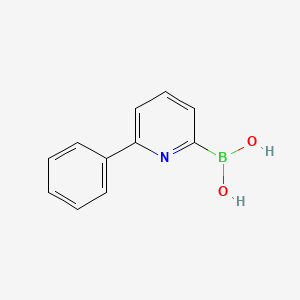
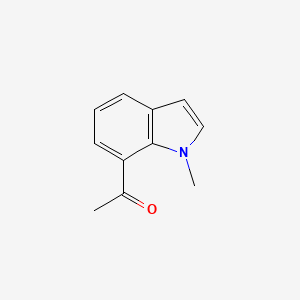
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
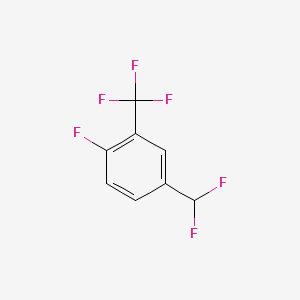
![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
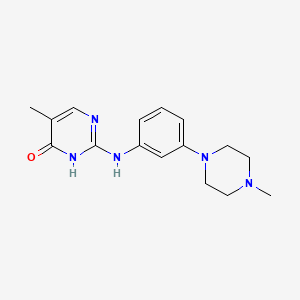
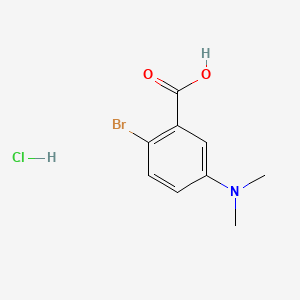
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
